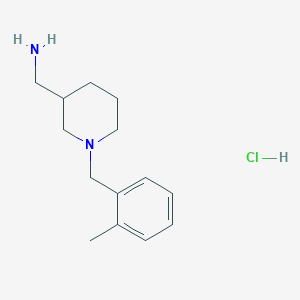

(1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C14H23ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like methanol and catalysts such as TMSI (trimethylsilyl iodide) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale multicomponent reactions. These reactions are advantageous due to their efficiency and ability to produce highly functionalized piperidine derivatives in moderate to good yields. The use of eco-friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

The biological activity of (1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride has been predicted through computational modeling and structure-activity relationship (SAR) studies. Potential activities include:

- Neurotransmitter Modulation : Due to its piperidine structure, this compound may interact with neurotransmitter receptors, making it a candidate for neurological studies.

- Antidepressant Properties : Similar compounds have shown promise in treating depression by modulating serotonin and norepinephrine levels.

- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory properties, similar to other piperidine derivatives that target inflammatory pathways.

Applications in Medicinal Chemistry

The key applications of this compound in medicinal chemistry include:

- Drug Development : Its unique structure allows for exploration as a lead compound in developing new medications targeting neurological disorders or inflammatory diseases.

- Biochemical Research : The compound can be utilized in studies investigating receptor interactions and signaling pathways, contributing to a better understanding of drug mechanisms.

- Pharmacological Studies : Evaluating its pharmacokinetics and pharmacodynamics can provide insights into dosage forms and delivery mechanisms suitable for clinical use.

Mechanism of Action

The mechanism of action of (1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- (1-(3-Methylbenzyl)-4-piperidinyl)methanamine hydrochloride

- (1-(4-Methyl-2-morpholinyl)methanamine hydrochloride

- (1-(4-Methylbenzyl)-3-piperidinyl)methanamine hydrochloride

Uniqueness

(1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying receptor-ligand interactions .

Biological Activity

(1-(2-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. Its unique structure, featuring a piperidine ring substituted with a 2-methylbenzyl group and an amine functional group, suggests various pharmacological properties. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound may modulate the activity of neurotransmitters such as acetylcholine and dopamine, influencing various cellular signaling pathways. Research indicates that it could act as an inhibitor of cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling .

Biological Activities

Preliminary studies have identified several key biological activities associated with this compound:

- Antimicrobial Activity : In vitro tests have demonstrated that related piperidine derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds significantly influence their efficacy against various pathogens .

- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially through the inhibition of enzymes like butyrylcholinesterase (BChE), which is implicated in neurodegenerative diseases such as Alzheimer's .

- Anticancer Potential : Some derivatives have exhibited antiproliferative effects against cancer cell lines, indicating potential use in cancer therapy. For instance, compounds related to this structure were found to be effective against human non-small cell lung cancer cells (HCC827) and neuroblastoma cells (SH-SY5Y) in MTT assays .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study investigating the neuroprotective effects of piperidine derivatives revealed that this compound could penetrate the blood-brain barrier (BBB). This property was assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), showing promising results for future applications in treating neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In a comprehensive evaluation of various piperidine derivatives, it was found that those containing halogen substituents exhibited enhanced antimicrobial activity. The compound's structural modifications were linked to increased potency against specific bacterial strains, highlighting the importance of chemical structure in biological efficacy .

Properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-8-4-6-13(9-15)10-16;/h2-3,5,7,13H,4,6,8-11,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAHRGWDJPKWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.